molecular formula C11H14ClNS B14579193 (1-Phenylbutyl)carbamothioyl chloride CAS No. 61290-97-9

(1-Phenylbutyl)carbamothioyl chloride

Cat. No.: B14579193
CAS No.: 61290-97-9
M. Wt: 227.75 g/mol
InChI Key: PXNQQRIFQYYQFG-UHFFFAOYSA-N
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Description

(1-Phenylbutyl)carbamothioyl chloride is an organic compound with the molecular formula C11H14ClNS. It is a derivative of thiourea, where the thiourea moiety is substituted with a 1-phenylbutyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Phenylbutyl)carbamothioyl chloride typically involves the reaction of 1-phenylbutylamine with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to avoid decomposition of the reactants. The general reaction scheme is as follows:

1-Phenylbutylamine+Thiophosgene(1-Phenylbutyl)carbamothioyl chloride\text{1-Phenylbutylamine} + \text{Thiophosgene} \rightarrow \text{this compound} 1-Phenylbutylamine+Thiophosgene→(1-Phenylbutyl)carbamothioyl chloride

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(1-Phenylbutyl)carbamothioyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form substituted thioureas.

    Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding thiourea and hydrochloric acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Solvents: Dichloromethane, chloroform, and other non-polar solvents are typically used.

    Conditions: Reactions are usually carried out at room temperature or slightly elevated temperatures to facilitate the reaction.

Major Products Formed

    Substituted Thioureas: Formed by the reaction with nucleophiles.

    Hydrochloric Acid: Formed during hydrolysis reactions.

Scientific Research Applications

(1-Phenylbutyl)carbamothioyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Phenylbutyl)carbamothioyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbon atom is susceptible to attack by nucleophiles, leading to the formation of substituted thioureas. This reactivity is exploited in various synthetic applications .

Comparison with Similar Compounds

Similar Compounds

  • (1-Phenylethyl)carbamothioyl chloride
  • (1-Phenylpropyl)carbamothioyl chloride
  • (1-Phenylpentyl)carbamothioyl chloride

Uniqueness

(1-Phenylbutyl)carbamothioyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. Its 1-phenylbutyl group provides a balance of steric and electronic effects that influence its behavior in chemical reactions .

Properties

CAS No.

61290-97-9

Molecular Formula

C11H14ClNS

Molecular Weight

227.75 g/mol

IUPAC Name

N-(1-phenylbutyl)carbamothioyl chloride

InChI

InChI=1S/C11H14ClNS/c1-2-6-10(13-11(12)14)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3,(H,13,14)

InChI Key

PXNQQRIFQYYQFG-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=CC=C1)NC(=S)Cl

Origin of Product

United States

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